![molecular formula C8H10O2S B2634533 2-[(Thien-2-ylmethoxy)methyl]oxirane CAS No. 80910-06-1](/img/structure/B2634533.png)
2-[(Thien-2-ylmethoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Thien-2-ylmethoxy)methyl]oxirane, also known as TMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMO is a heterocyclic compound that contains a thienyl group, a methoxy group, and an oxirane ring.
Applications De Recherche Scientifique
Corrosion Inhibition
Epoxy monomers have been investigated for their anticorrosive properties on carbon steel in acidic solutions. Studies have demonstrated the effectiveness of aromatic epoxy monomers (AEMs) in inhibiting carbon steel corrosion, with effectiveness exceeding 94% in certain conditions. These AEMs act as mixed-type inhibitors, with adsorption following the Langmuir isotherm model. Computational and experimental approaches corroborate these findings, providing insights into the interaction mechanisms between AEMs and metallic surfaces (Dagdag et al., 2019).
Catalytic Hydrogenation
Theoretical studies have explored the catalytic hydrogenation of oxirane and its derivatives, highlighting the conversion of oxirane to ethanol and methyloxirane to propan-1-ol in the presence of an aluminium chloride catalyst. These findings shed light on reaction mechanisms and chemical parameter variations, contributing to our understanding of oxirane chemistry (Kuevi et al., 2012).
Polymer Synthesis and Applications
Research has also delved into the synthesis and characterization of Schiff-Base Metal(II) Complexes, which catalyze the regioselective conversion of 1,2-epoxyethanes to 2-hydroxyethyl thiocyanates. This process facilitates the production of intermediates towards biologically active molecules (Sharghi & Nasseri, 2003). Additionally, epoxy pre-polymers have been studied for their anticorrosive properties and potential as sustainable materials, further expanding the application scope of oxirane derivatives (Dagdag et al., 2019).
Propriétés
IUPAC Name |
2-(thiophen-2-ylmethoxymethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-8(11-3-1)6-9-4-7-5-10-7/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAXOENJRXKJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Thien-2-ylmethoxy)methyl]oxirane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

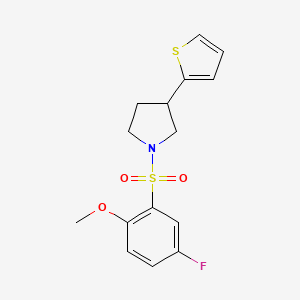
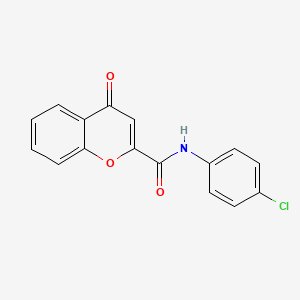
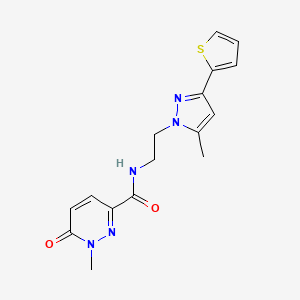
![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2634456.png)
![7-(4-Fluorophenyl)-2-phenylimidazo[1,2-A]pyrazin-8-one](/img/structure/B2634458.png)
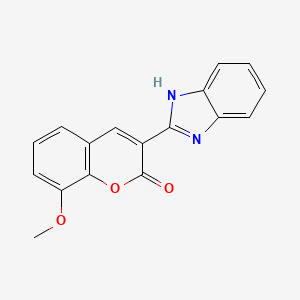
![N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634462.png)
![6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634463.png)
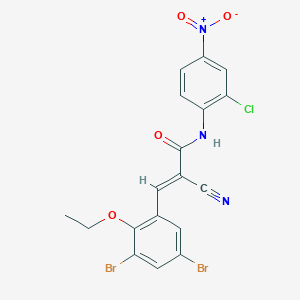
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2634465.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B2634469.png)
![6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2634471.png)
